molecular formula C25H27N3O2S2 B2974795 N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-54-0

N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2974795
CAS No.: 686771-54-0
M. Wt: 465.63
InChI Key: YEWGZOIZQWRJAN-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide group substituted with a 4-butylphenyl moiety and a 4-methylphenyl (p-tolyl) ring at position 3 of the pyrimidinone core. Its synthesis typically involves alkylation of thiopyrimidinones with chloroacetamide derivatives, a method shared with structurally related analogs .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S2/c1-3-4-5-18-8-10-19(11-9-18)26-22(29)16-32-25-27-21-14-15-31-23(21)24(30)28(25)20-12-6-17(2)7-13-20/h6-13H,3-5,14-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWGZOIZQWRJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Butylphenyl Group: This step may involve a nucleophilic substitution reaction to attach the butylphenyl group to the thienopyrimidine core.

    Formation of the Thioacetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with a thienopyrimidine core can interact with various molecular targets, such as enzymes or receptors, through:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptor Activity: Acting as agonists or antagonists at receptor sites.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Core Structural Variations
Compound Core Structure Position 3 Substituent Acetamide Substituent
Target compound Thieno[3,2-d]pyrimidin-4-one p-Tolyl (4-methylphenyl) 4-Butylphenyl
Compound 5.12 Pyrimidin-4-one N/A Benzyl
Compound 5.15 Pyrimidin-4-one N/A 4-Phenoxyphenyl
analog Thieno[3,2-d]pyrimidin-4-one p-Tolyl 4-Trifluoromethoxyphenyl

Key Observations :

  • The 4-butylphenyl group in the target compound introduces higher lipophilicity (logP ~4.5 estimated) compared to the benzyl (5.12) or phenoxyphenyl (5.15) groups, which may influence membrane permeability .

Key Observations :

  • The target compound’s absence of reported melting point or yield suggests differences in synthetic optimization compared to 5.12 and 5.15, which were synthesized using sodium methylate-mediated alkylation .
  • The SCH2 proton resonance at δ ~4.1 ppm in 5.12 and 5.15 aligns with the thioacetamide linkage, a feature conserved in the target compound .
Substituent-Driven Functional Implications
  • 4-Butylphenyl vs.
  • p-Tolyl vs. Ethoxyphenyl () : The ethoxyphenyl substituent in ’s analog (RN: 3-(4-ethoxyphenyl)) may enhance solubility via polar interactions, contrasting with the hydrophobic p-tolyl group in the target compound .

Research Findings and Implications

  • Synthetic Methodology: The target compound shares a synthetic pathway with analogs (e.g., alkylation of thiopyrimidinones with chloroacetamides), but the use of 4-butylphenyl-2-chloroacetamide as an alkylating agent distinguishes its synthesis .
  • Structure-Activity Relationship (SAR): While pharmacological data for the target compound are unavailable, related pyrimidinones (e.g., 5.12, 5.15) have shown moderate activity in enzyme inhibition assays, suggesting the thioacetamide moiety is critical for target engagement .

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